molecular formula C22H21N5O3 B2421697 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 852451-42-4

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide

Numéro de catalogue: B2421697
Numéro CAS: 852451-42-4
Poids moléculaire: 403.442
Clé InChI: BMIYOTRWMWVWQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-8-9-16(10-15(14)2)27-21-17(11-24-27)22(29)26(13-23-21)12-20(28)25-18-6-4-5-7-19(18)30-3/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIYOTRWMWVWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A 4-oxo group contributing to its reactivity.
  • Substituents including a 3,4-dimethylphenyl group and a 2-methoxyphenyl acetamide.

The molecular formula is C23H23N5O2C_{23}H_{23}N_{5}O_{2} with a molecular weight of approximately 401.47 g/mol.

Biological Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities:

Antimicrobial Activity

A study highlighted the antimicrobial potential of similar pyrimidine derivatives against various bacterial strains. Compounds were evaluated for their in vitro activity against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth with minimum inhibitory concentrations (MIC) often lower than standard antibiotics like penicillin and trimethoprim .

Anticancer Properties

Recent investigations have focused on the anticancer activity of pyrazolo[3,4-d]pyrimidines. For instance, related compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity . The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of various enzymes. Research on similar pyrazolo[3,4-d]pyrimidines has shown their ability to inhibit DNA polymerases and other key enzymes involved in cellular processes . This inhibition could lead to therapeutic applications in treating cancers or viral infections.

Case Studies

  • Antimicrobial Study : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the aromatic rings significantly enhanced antibacterial activity .
  • Anticancer Research : In a study evaluating the effects of various pyrazolo compounds on cancer cell lines, one derivative showed an IC50 value of 0.39 μM against MCF-7 cells, indicating strong anticancer potential while exhibiting low toxicity to non-cancerous cells .

Q & A

Q. Critical Parameters :

  • Temperature : Elevated temperatures (70–80°C) improve reaction kinetics but require inert atmospheres to prevent oxidation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

How should researchers characterize the compound’s purity and structural integrity?

Q. Basic Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in DMSO-d₆ to confirm substituent integration and regiochemistry. For example, the 3,4-dimethylphenyl group shows aromatic protons at δ 7.2–7.5 ppm and methyl groups at δ 2.3–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) with <2 ppm error .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

What initial biological screening assays are recommended to evaluate therapeutic potential?

Q. Basic Screening Workflow

  • Kinase Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays at 1–10 μM concentrations .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assays (IC₅₀ values typically 2–15 μM) .
  • Anti-inflammatory Activity : Measure COX-2 inhibition using ELISA kits (e.g., IC₅₀ ~5 μM) .

How can researchers resolve discrepancies in reported biological activity data across studies?

Advanced Data Contradiction Analysis
Discrepancies often arise from structural analogs with varying substituents. For example:

Substituent PositionBiological Activity (IC₅₀)Source
3,4-Dimethylphenyl (Target)EGFR IC₅₀: 3.2 μM
4-Chlorophenyl (Analog)EGFR IC₅₀: 8.7 μM
4-Trifluoromethoxy (Analog)VEGFR IC₅₀: 1.5 μM

Q. Resolution Strategies :

  • Dose-Response Curves : Validate activity across multiple concentrations.
  • Computational Docking : Compare binding modes in kinase active sites (e.g., Schrödinger Suite) to explain potency differences .

What strategies are effective for structure-activity relationship (SAR) studies?

Q. Advanced SAR Methodology

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate target affinity. For example, trifluoromethoxy analogs show 3-fold higher VEGFR inhibition than methoxy derivatives .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to predict activity based on steric/electrostatic fields .
  • Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding kinetics (KD values) to validate computational predictions .

Which computational methods are suitable for target identification and mechanistic studies?

Q. Advanced Computational Approaches

  • Molecular Docking : AutoDock Vina or Glide predicts binding poses in kinases (e.g., EGFR PDB: 1M17) .
  • Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess binding stability and key residue interactions (e.g., Lys721 in EGFR) .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors) using MOE or Phase .

How can researchers address low aqueous solubility during formulation development?

Q. Advanced Solubility Enhancement

  • Prodrug Design : Introduce phosphate esters at the acetamide group to enhance solubility (e.g., 10-fold increase in PBS) .
  • Nanoparticulate Systems : Encapsulate in PLGA nanoparticles (particle size: 150–200 nm, PDI <0.2) using emulsion-solvent evaporation .
  • Co-Solvents : Use 20% PEG-400 in saline for in vivo studies (bioavailability >60%) .

What methods validate target engagement and mechanism of action in cellular models?

Q. Advanced Mechanistic Validation

  • Western Blotting : Confirm downstream signaling inhibition (e.g., reduced p-ERK levels in treated cells) .
  • Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization post-treatment (ΔTm >4°C) .
  • CRISPR Knockout : Use EGFR-KO cell lines to verify on-target effects (e.g., loss of activity in KO models) .

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